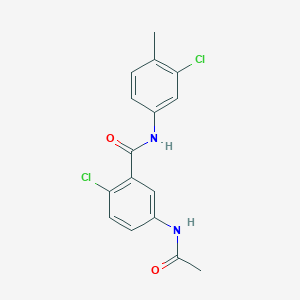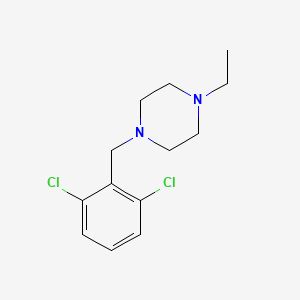
N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide, commonly known as CPCA, is a synthetic compound that belongs to the class of arylacetamide derivatives. It has been extensively studied for its potential applications in medicinal chemistry and drug discovery. CPCA is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been associated with a wide range of physiological and biochemical effects.
Mechanism of Action
CPCA works by inhibiting the activity of N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, leading to a wide range of physiological and biochemical effects. Inhibition of N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide leads to an increase in endocannabinoid levels, which has been associated with analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects
CPCA has been shown to have a wide range of biochemical and physiological effects. In animal studies, CPCA has been shown to reduce pain and inflammation, as well as anxiety and depression-like behaviors. CPCA has also been shown to have anti-tumor properties, making it a potential candidate for cancer therapy. In addition, CPCA has been shown to have neuroprotective effects, protecting against brain damage caused by ischemia and traumatic brain injury.
Advantages and Limitations for Lab Experiments
CPCA has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide, making it a useful tool for studying the endocannabinoid system. However, CPCA has limited solubility in water, which can make it difficult to work with in some experiments. In addition, CPCA has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on CPCA. One area of interest is the development of more potent and selective N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide inhibitors based on the structure of CPCA. Another area of interest is the investigation of the potential therapeutic applications of CPCA in various disease states, including pain, inflammation, anxiety, and depression. Finally, further research is needed to fully understand the biochemical and physiological effects of CPCA and its potential use in cancer therapy.
Synthesis Methods
CPCA can be synthesized using a variety of methods, including the reaction of 4-chloroacetophenone with aniline in the presence of a base such as potassium carbonate. The resulting intermediate can then be reacted with 4-chlorobenzoyl chloride to yield the final product. Other methods include the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis.
Scientific Research Applications
CPCA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Its inhibition of N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide makes it a promising candidate for the treatment of various disorders, including pain, inflammation, anxiety, and depression. CPCA has also been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c21-16-8-6-15(7-9-16)14-20(24)23-19-12-10-18(11-13-19)22-17-4-2-1-3-5-17/h1-13,22H,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYAYXFMKQAHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-anilinophenyl)-2-(4-chlorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-3,5-dimethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole](/img/structure/B5740119.png)
![N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5740122.png)

![N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5740147.png)

![1-[2-(2,4-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5740166.png)
![3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5740167.png)
![5-[(4-tert-butylbenzoyl)amino]isophthalamide](/img/structure/B5740174.png)

![3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5740192.png)
![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5740207.png)
![4-{2-[(4-fluorobenzyl)thio]benzoyl}morpholine](/img/structure/B5740210.png)
![N,N-diethyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5740214.png)